N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-18-6-8-19(9-7-18)16-34(30,31)25-14-28(22-5-3-2-4-21(22)25)15-26(29)27-13-20-10-11-23-24(12-20)33-17-32-23/h2-12,14H,13,15-17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZBVXQPKKJBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to an indole structure through an acetamide group. This unique combination may contribute to its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₄S |
| Molecular Weight | 318.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with key enzymes involved in tumor growth and proliferation.
- Cell Cycle Regulation : Studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound may promote apoptosis through mitochondrial pathways, as indicated by changes in the expression of Bcl-2 and Bax proteins.
Biological Activity Data
Recent studies have highlighted the anticancer potential of compounds with structural similarities. For instance, derivatives of benzo[d][1,3]dioxole have shown promising results in inhibiting cancer cell lines:
These values indicate that the compound exhibits significant antiproliferative activity against various cancer cell lines while showing minimal toxicity to normal cells (IC₅₀ > 150 µM).
Study 1: Anticancer Activity Assessment
A study published in Elsevier examined the anticancer mechanisms of similar compounds. The research utilized EGFR inhibition assessments and annexin V-FITC apoptosis assays to evaluate the biological activity. Results indicated that compounds with a benzo[d][1,3]dioxole moiety effectively inhibited EGFR signaling pathways, leading to reduced cell viability in cancer cells.
Study 2: Molecular Docking Analysis
Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest strong interactions with active sites of key enzymes, indicating potential as a therapeutic agent.
Study 3: In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. Preliminary findings indicate favorable absorption and distribution characteristics, supporting further investigation into its clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
